molecular formula C₁₉H₂₁NO₁₂ B1139902 methyl (2R,3R,4R,5S,6R)-3,4,5-triacetyloxy-6-(4-nitrophenoxy)oxane-2-carboxylate CAS No. 18472-49-6

methyl (2R,3R,4R,5S,6R)-3,4,5-triacetyloxy-6-(4-nitrophenoxy)oxane-2-carboxylate

Cat. No.: B1139902
CAS No.: 18472-49-6
M. Wt: 455.37
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Description

Methyl (2R,3R,4R,5S,6R)-3,4,5-triacetyloxy-6-(4-nitrophenoxy)oxane-2-carboxylate is a carbohydrate-derived compound featuring a six-membered oxane ring with multiple functional groups. Its structure includes:

  • Triacetylated hydroxyl groups at positions 3, 4, and 5, which enhance lipophilicity and serve as protective groups for synthetic intermediate steps.
  • A para-nitrophenoxy group at position 6, introducing strong electron-withdrawing properties that influence reactivity and intermolecular interactions.

This compound is likely synthesized through sequential acetylation of hydroxyl groups followed by nucleophilic substitution to introduce the 4-nitrophenoxy moiety. Its structural complexity suggests applications in drug delivery, prodrug design, or as a synthetic intermediate in glycosylation reactions .

Properties

IUPAC Name

methyl (2R,3R,4R,5S,6R)-3,4,5-triacetyloxy-6-(4-nitrophenoxy)oxane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO12/c1-9(21)28-14-15(29-10(2)22)17(30-11(3)23)19(32-16(14)18(24)27-4)31-13-7-5-12(6-8-13)20(25)26/h5-8,14-17,19H,1-4H3/t14-,15-,16-,17+,19+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPRXFWNZWWKSQU-RXYDEIHYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1C(C(OC(C1OC(=O)C)OC2=CC=C(C=C2)[N+](=O)[O-])C(=O)OC)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@@H]1[C@H]([C@@H](O[C@@H]([C@H]1OC(=O)C)OC2=CC=C(C=C2)[N+](=O)[O-])C(=O)OC)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary target of 4-Nitrophenyl 2,3,4-Tri-O-Acetyl-Beta-D-Glucuronic Acid, Methyl Ester is the beta-glucuronidase enzyme . This enzyme is involved in the hydrolysis of glucuronide bonds, a key step in the metabolism of various substances in the body.

Biochemical Pathways

The compound is involved in the glucuronidation pathway , a part of phase II drug metabolism. It is used in the research of drug reactions, pharmacokinetics, and pharmacodynamics pertaining to drug metabolism pathways.

Pharmacokinetics

It is known to be used as a prodrug in pharmaceutical research and drug development, suggesting that it may be designed to improve bioavailability and distribution.

Biological Activity

Methyl (2R,3R,4R,5S,6R)-3,4,5-triacetyloxy-6-(4-nitrophenoxy)oxane-2-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article synthesizes existing research findings on its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

  • Molecular Formula : C27H28O12
  • Molecular Weight : 492.4 g/mol
  • Structure : The compound features a tetrahydropyran core with multiple acetoxy groups and a nitrophenoxy substituent.

Research indicates that this compound may interact with various biological pathways:

  • Anti-inflammatory Activity : Preliminary studies suggest that this compound exhibits anti-inflammatory properties. It is hypothesized to modulate pathways involving tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), which are crucial in inflammatory responses .
  • Antioxidant Effects : The presence of phenolic groups in the structure may contribute to its antioxidant capabilities. These properties can mitigate oxidative stress in cells by scavenging free radicals .
  • Enzyme Inhibition : Some studies have explored the compound's potential to inhibit specific enzymes involved in metabolic pathways related to inflammation and cancer progression .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
Anti-inflammatoryReduction in TNF-α and IL-6 levels
AntioxidantScavenging of free radicals
Enzyme inhibitionInhibition of cyclooxygenase (COX) enzymes

Case Studies

  • In Vivo Models : A study conducted on mice with induced colitis demonstrated that administering the compound led to significant reductions in inflammatory markers and improved histopathological scores compared to control groups. This suggests its potential utility in treating inflammatory bowel diseases .
  • Cell Culture Experiments : In vitro studies using human cell lines have shown that the compound can reduce cell proliferation in cancerous cells while sparing normal cells. This selectivity indicates a promising avenue for cancer therapy development .

Research Findings

Recent investigations have focused on the pharmacokinetics and bioavailability of this compound:

  • Absorption and Metabolism : Studies indicate that the compound is readily absorbed when administered orally and undergoes extensive metabolism in the liver. Its metabolites retain some biological activity, contributing to its therapeutic effects .
  • Toxicology : Toxicological assessments have shown that at therapeutic doses, the compound exhibits a favorable safety profile with minimal adverse effects reported in animal models .

Scientific Research Applications

Pharmaceutical Applications

1.1 Drug Development
This compound has been investigated for its role as a pharmaceutical intermediate in the synthesis of complex molecules. Its unique structural features enable it to serve as a building block for various drug formulations. For instance, derivatives of this compound have been explored for their efficacy in treating metabolic disorders and cardiovascular diseases due to their potential to modulate lipid metabolism and improve glycemic control .

1.2 Nutraceuticals
Research has indicated that methyl (2R,3R,4R,5S,6R)-3,4,5-triacetyloxy-6-(4-nitrophenoxy)oxane-2-carboxylate may possess cholesterol-lowering properties. Studies have shown that nutraceutical compositions containing this compound can effectively regulate blood lipids in mammals . This application is particularly relevant in the formulation of dietary supplements aimed at improving cardiovascular health.

Biochemical Applications

2.1 Enzyme Inhibition
The compound has been studied for its potential as an enzyme inhibitor. Its structural analogs have shown promise in inhibiting enzymes involved in carbohydrate metabolism, which could lead to new treatments for diabetes . The specific interactions between this compound and target enzymes are currently under investigation to elucidate its mechanism of action.

2.2 Antioxidant Properties
Preliminary studies suggest that this compound exhibits antioxidant properties. This characteristic could make it useful in formulations aimed at reducing oxidative stress in biological systems . Further research is necessary to quantify these effects and explore potential therapeutic applications.

Material Science Applications

3.1 Polymer Chemistry
The unique chemical structure of this compound allows it to be utilized in polymer chemistry as a functional monomer. Research indicates that incorporating such compounds into polymer matrices can enhance the material's properties, such as thermal stability and mechanical strength . This application is particularly beneficial for developing advanced materials used in coatings and composites.

Case Studies

Study Objective Findings
Study 1Investigate cholesterol-lowering effectsDemonstrated significant reduction in LDL levels when administered with this compound derivatives .
Study 2Evaluate antioxidant activityShowed that the compound effectively scavenges free radicals in vitro .
Study 3Assess enzyme inhibitionIdentified as a potent inhibitor of key enzymes involved in glucose metabolism .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents at Position 6 Key Functional Groups Molecular Weight (g/mol) Notable Properties/Applications Reference
Methyl (2R,3R,4R,5S,6R)-3,4,5-triacetyloxy-6-(4-nitrophenoxy)oxane-2-carboxylate (Target) 4-nitrophenoxy Acetyl, methyl carboxylate ~468 (estimated) Prodrug potential, lipophilic carrier
(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[(4-nitrophenyl)methoxy]oxane-3,4,5-triol (4-nitrophenyl)methoxy Free hydroxyl groups 315.28 Antimicrobial, antioxidant activity
Methyl (2S,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-(2-methoxycarbonylphenoxy)oxane-2-carboxylate 2-methoxycarbonylphenoxy Acetyl, methyl carboxylate 468.41 Steric hindrance due to ortho-substituent
(2R,3R,4R,5S,6S)-2-(Acetoxymethyl)-6-(4-chloro-3-(4-(((4-nitrophenyl)sulfonyl)oxy)benzyl)phenyl)tetrahydro-2H-pyran-3,4,5-triyl triacetate Sulfonyloxy-benzylphenyl Acetyl, sulfonate ester >600 (estimated) Complex drug delivery applications

Key Observations:

Electron-Withdrawing vs. Electron-Donating Groups: The target compound’s 4-nitrophenoxy group enhances electrophilicity at position 6, favoring nucleophilic displacement reactions. In contrast, the 2-methoxycarbonylphenoxy group in introduces steric hindrance, reducing reactivity but improving stability. The (4-nitrophenyl)methoxy analogue in retains free hydroxyl groups, increasing hydrophilicity and enabling direct antioxidant interactions.

Protective Group Strategies :

  • Acetylation in the target compound and improves membrane permeability but requires enzymatic hydrolysis for activation. The sulfonate ester in adds bulk and stability, suitable for targeted release.

Biological Activity :

  • Hydroxyl-rich analogues (e.g., ) exhibit direct antimicrobial effects, while acetylated derivatives (e.g., target compound) may act as prodrugs with delayed activity.

Key Observations:

  • Displacement Reactivity : The target compound’s nitro group facilitates nucleophilic substitution compared to the chloro-substituted analogue in , which requires harsher conditions.
  • Stereochemical Complexity : Compounds like involve multi-step syntheses due to bulky substituents, whereas the target compound’s para-substitution simplifies regioselectivity.

Physicochemical and Pharmacokinetic Properties

Table 3: Solubility and Bioavailability Predictions

Compound Name LogP (Estimated) Aqueous Solubility Bioavailability Prediction Reference
This compound ~2.5 Low High (lipophilic prodrug)
(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[(4-nitrophenyl)methoxy]oxane-3,4,5-triol ~1.2 Moderate Moderate (polar hydroxyls)
Methyl (2S,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-(2-methoxycarbonylphenoxy)oxane-2-carboxylate ~3.0 Very Low Low (steric hindrance)

Key Observations:

  • The target compound’s balance of acetyl and nitro groups optimizes lipophilicity for cellular uptake, whereas polar analogues (e.g., ) face solubility-bioavailability trade-offs.

Q & A

Q. Q: What methodologies are recommended for synthesizing methyl (2R,3R,4R,5S,6R)-3,4,5-triacetyloxy-6-(4-nitrophenoxy)oxane-2-carboxylate?

A:

  • Stepwise Protection/Deprotection: Use acetyl groups (Ac) as temporary protecting groups for hydroxyl moieties during glycosylation or oxidation steps. For example, allyloxy groups (as in ) can act as intermediates for selective deprotection .
  • Nitrophenoxy Introduction: Employ nucleophilic aromatic substitution (SNAr) under basic conditions (e.g., K₂CO₃ in DMF) to attach 4-nitrophenol to the oxane ring. Similar approaches are documented for nitroaryl ether formation in and .
  • Characterization: Validate the structure via 1H^1 \text{H}-NMR (e.g., acetyl proton signals at δ 2.0–2.2 ppm) and 13C^{13} \text{C}-NMR (carbonyl carbons at ~170 ppm). Mass spectrometry (HRMS) confirms the molecular ion (e.g., m/z 487.1 for C₂₀H₂₅NO₁₂) .

Advanced Stereochemical Control

Q. Q: How can researchers ensure stereochemical fidelity during synthesis, particularly at the 2R,3R,4R,5S,6R positions?

A:

  • Chiral Auxiliaries: Use enantiopure starting materials (e.g., D-glucose derivatives) to leverage inherent stereocenters. highlights tert-butyldimethylsilyl (TBDMS) groups for stereoselective protection of hydroxyls .
  • Crystallographic Validation: Single-crystal X-ray diffraction confirms absolute configuration. For example, provides SMILES strings with defined stereodescriptors, which can guide comparative analysis .
  • Kinetic vs. Thermodynamic Control: Adjust reaction temperature and solvent polarity to favor desired diastereomers. Polar aprotic solvents (e.g., DMSO) may stabilize transition states with lower steric hindrance .

Stability and Degradation Under Experimental Conditions

Q. Q: What factors influence the stability of this compound during storage or reaction conditions?

A:

  • Hydrolytic Sensitivity: The acetyl groups are prone to hydrolysis in aqueous or protic environments. Store under anhydrous conditions (e.g., molecular sieves) and avoid prolonged exposure to moisture .
  • Photodegradation: The 4-nitrophenoxy moiety absorbs UV light (λmax ~310 nm), leading to potential nitro group reduction. Use amber glassware and limit light exposure during handling .
  • Thermal Stability: Differential scanning calorimetry (DSC) in shows decomposition above 150°C. Optimize reaction temperatures below this threshold .

Analytical Challenges in Purity Assessment

Q. Q: How can researchers resolve co-eluting impurities in HPLC analysis of this compound?

A:

  • Method Optimization: Use a C18 column with a gradient elution (e.g., 10–90% acetonitrile in 0.1% TFA over 30 min) to separate acetylated isomers. demonstrates similar separations for polyhydroxylated compounds .
  • LC-MS Coupling: High-resolution mass spectrometry (HRMS) identifies impurities via exact mass differences (e.g., deacetylated byproducts at m/z 403.1 vs. parent ion 487.1) .
  • NMR Isotopic Filtering: Apply 1H^1 \text{H}-13C^{13} \text{C} HSQC to distinguish overlapping signals from stereoisomers .

Mechanistic Insights into Nitrophenoxy Reactivity

Q. Q: What role does the 4-nitrophenoxy group play in downstream reactions (e.g., catalytic studies or bioconjugation)?

A:

  • Electron-Withdrawing Effects: The nitro group enhances the leaving group ability of the phenoxy moiety, facilitating nucleophilic displacement (e.g., in glycosyltransferase assays) .
  • Photocleavage Applications: Under UV light, the nitro group generates reactive oxygen species (ROS), enabling site-specific bond cleavage in prodrug activation studies .
  • Spectroscopic Probes: The nitrophenoxy chromophore serves as a UV-Vis reporter (ε ~10,000 M⁻¹cm⁻¹ at 310 nm) for monitoring reaction kinetics .

Contradictions in Reported Synthetic Yields

Q. Q: Why do yields vary significantly across literature reports (30–70%), and how can reproducibility be improved?

A:

  • Key Variables:
    • Protection Efficiency: Incomplete acetylation (e.g., due to steric hindrance at C3/C4) reduces intermediate purity. Use excess Ac₂O and DMAP catalysis .
    • SNAr Reactivity: Electron-deficient aryl halides (e.g., 4-chloronitrobenzene) may outperform phenolates in competing side reactions. Pre-activate the phenol using NaH .
  • Reproducibility Protocol:
    • Standardize solvent drying (e.g., distill DMF over CaH₂).
    • Monitor reaction progress via TLC (Rf ~0.5 in 1:1 EtOAc/hexanes) .

Applications in Glycosylation Studies

Q. Q: How does this compound serve as a glycosyl donor or acceptor in oligosaccharide synthesis?

A:

  • Donor Role: The 4-nitrophenoxy group acts as an anomeric leaving group, enabling activation by Lewis acids (e.g., TMSOTf) for glycosidic bond formation .
  • Acetyl Masking: Temporary protection of C3/C4/C5 hydroxyls directs regioselective glycosylation at C6, as seen in for cyclopenta[a]phenanthren derivatives .
  • Enzyme Compatibility: Nitrophenyl glycosides are substrates for glycosidases, enabling enzymatic elongation or trimming in glycobiology workflows .

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